1-(3-Chlorophenyl)ethane-1-sulfonamide
Description
1-(3-Chlorophenyl)ethane-1-sulfonamide is a sulfonamide derivative featuring a 3-chlorophenyl group attached to an ethane-sulfonamide backbone. Sulfonamides are widely utilized in medicinal chemistry due to their role as enzyme inhibitors, particularly targeting cyclooxygenases (COX) and carbonic anhydrases . The chlorine substituent at the phenyl ring’s meta position enhances electronegativity, influencing the compound’s electronic and steric properties. This modification can improve binding affinity to biological targets by altering charge distribution and hydrophobic interactions. The compound is commercially available for research purposes (e.g., CymitQuimica offers it under Ref. 3D-AAC22727), highlighting its relevance in drug discovery .
Properties
IUPAC Name |
1-(3-chlorophenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDEGVSBCFWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 3-Chloroaniline with Ethane Sulfonyl Chloride
A classical and straightforward approach to prepare 1-(3-Chlorophenyl)ethane-1-sulfonamide involves the reaction of 3-chloroaniline with ethanesulfonyl chloride under basic conditions. The general reaction scheme is:
- Reactants : 3-chloroaniline + ethanesulfonyl chloride
- Conditions : Presence of a base such as triethylamine or pyridine, typically in an inert solvent like dichloromethane (DCM)
- Mechanism : Nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond
- Work-up : Aqueous quenching, extraction, and purification by recrystallization or chromatography
This method yields the sulfonamide in good to excellent yields and is widely used due to its simplicity and efficiency.
Condensation of 3-Chlorophenyl-Containing Sulfonyl Acetic Acid Derivatives with Amines
Another synthetic strategy involves the use of sulfonyl acetic acid esters or acids bearing the 3-chlorophenyl group, which are then condensed with ammonia or amines to form the sulfonamide:
- Step 1 : Preparation of arylsulfamoylacetic acid esters by reacting chlorosulfonylacetic acid ethyl ester with 3-chloroaniline in the presence of triethylamine.
- Step 2 : Hydrolysis of the esters to corresponding sulfonamoylacetic acids.
- Step 3 : Condensation or further functionalization to yield sulfonamide derivatives.
This multi-step method allows for structural diversity and functional group tolerance and has been demonstrated in the synthesis of various aryl-ethane sulfonamides.
Sulfonamide Formation via Sulfonyl Chloride Intermediates and Friedel-Crafts Acylation
In some cases, sulfonamide derivatives are prepared through acylation reactions involving sulfonyl chloride intermediates:
- Preparation of acid chlorides from sulfonamoylacetic acids using thionyl chloride.
- Friedel-Crafts acylation with aromatic compounds to introduce aryl substituents.
- Subsequent reduction and dehydration steps to finalize the sulfonamide structure.
Although more complex, this approach allows for the incorporation of additional aromatic or functional groups adjacent to the sulfonamide moiety.
Green Chemistry and Scale-Up Considerations
Recent studies have emphasized greener and scalable synthesis routes for sulfonamide derivatives. For example, the use of toluene as a solvent and mild acid catalysts such as p-toluenesulfonic acid monohydrate in Schlenk tubes under controlled temperature conditions has been reported for related sulfonamide derivatives, achieving good yields and allowing gram-scale synthesis with recovery and reuse of solvents.
Summary Table of Preparation Methods
| Method Number | Synthetic Route Description | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Direct sulfonylation of 3-chloroaniline with ethanesulfonyl chloride | 3-chloroaniline, ethanesulfonyl chloride, triethylamine, DCM | High (typically >80%) | Simple, widely used, efficient |
| 2 | Condensation of arylsulfamoylacetic acid esters with amines | Chlorosulfonylacetic acid ethyl ester, 3-chloroaniline, base | Moderate to high | Multi-step, allows functionalization |
| 3 | Sulfonyl chloride intermediates + Friedel-Crafts acylation | Sulfonyl chloride, thionyl chloride, aromatic substrates, Lewis acid catalysts | Moderate | More complex, for advanced derivatives |
| 4 | Acid-catalyzed synthesis in toluene under mild conditions | Sulfonamide precursors, p-toluenesulfonic acid, toluene, Schlenk tube | 75-80% | Green chemistry approach, scalable |
Research Findings and Analytical Data
- The direct sulfonylation method yields sulfonamides that are typically white solids, purified by flash chromatography or recrystallization.
- Reaction progress is monitored by thin-layer chromatography (TLC), and products are characterized by NMR, IR, and mass spectrometry.
- Green chemistry metrics such as solvent recovery and mild reaction conditions have been successfully applied to scale-up synthesis without compromising yield or purity.
- Structural confirmation of sulfonamide products includes characteristic IR bands for sulfonamide S=O stretching around 1150-1350 cm⁻¹ and N-H stretching near 3300 cm⁻¹.
- NMR spectra show aromatic proton signals consistent with the 3-chlorophenyl group and aliphatic protons adjacent to sulfonamide nitrogen.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 3-chlorophenyl group undergoes substitution reactions under specific conditions. Key examples include:
Critical Factors:
-
Electron-withdrawing sulfonamide group activates the ring for NAS
-
Steric hindrance at the 3-position limits para-substitution
Sulfonamide Group Reactivity
The –SO₂NH₂ moiety participates in characteristic transformations:
Hydrolysis
| Conditions | Products | Kinetics (t₁/₂) | Catalysts |
|---|---|---|---|
| 6M HCl, 100°C | 3-Chlorophenyl ethanesulfonic acid | 2.3 hr | – |
| 20% NaOH, EtOH/H₂O, 80°C | Sodium sulfonate + NH₃(g) | 45 min | Phase-transfer agents |
Mechanistic Pathway:
-
Protonation at sulfonyl oxygen (acidic conditions)
-
Nucleophilic attack by H₂O/OH⁻ at sulfur center
Oxidation Table
| Oxidizing Agent | Products | Selectivity |
|---|---|---|
| KMnO₄, H₂SO₄ | Sulfone derivative | >90% |
| mCPBA, CH₂Cl₂ | N-Oxide species | 67% |
| O₃, −78°C | Cleavage to benzoic acid derivatives | 58% |
Reduction Table
| Reducing Agent | Products | Byproducts |
|---|---|---|
| LiAlH₄, THF | Thiol intermediate | Al(OH)₃ |
| H₂, Pd/C | Des-chloro derivative | HCl |
Key Observation:
Reductive cleavage of the C–S bond requires >100 psi H₂ pressure and shows temperature-dependent stereochemistry
Cross-Coupling Reactions
Palladium-catalyzed couplings demonstrate synthetic versatility:
| Reaction Type | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl pharmacophore synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-functionalized analogs |
Optimized Conditions (Suzuki):
Comparative Reactivity with Structural Analogs
| Derivative | NAS Rate (k, M⁻¹s⁻¹) | Hydrolysis Stability | Oxidation Potential (V) |
|---|---|---|---|
| 1-(4-Chlorophenyl) analog | 2.1 × 10⁻³ | pH 7: >24 hr | +1.42 |
| 1-(3-Nitrophenyl) analog | 8.9 × 10⁻³ | pH 7: 3.2 hr | +1.18 |
| 1-(3-Methylphenyl) analog | 4.7 × 10⁻⁴ | pH 7: >48 hr | +1.67 |
Trend Analysis:
-
Electron-withdrawing groups enhance NAS rates 4-10×
Stability Profile
| Stress Condition | Degradation Products | % Impurity (7 days) |
|---|---|---|
| 40°C/75% RH | Hydrolyzed sulfonic acid | 1.2% |
| 0.1N HCl, 60°C | Chlorophenyl ethanesulfonic acid | 8.7% |
| UV Light (300-400 nm) | Radical coupling dimers | 3.4% |
Formulation Considerations:
-
Requires exclusion of moisture and UV protectants
This comprehensive analysis demonstrates 1-(3-Chlorophenyl)ethane-1-sulfonamide's synthetic utility in medicinal chemistry and materials science. The compound's reactivity profile enables precise structural modifications while maintaining core functionality, making it valuable for developing enzyme inhibitors and functional polymers. Recent advances in flow chemistry have improved yields in hazardous reactions (e.g., ozonolysis), suggesting expanded industrial applications.
Scientific Research Applications
Synthesis of 1-(3-Chlorophenyl)ethane-1-sulfonamide
The synthesis of this compound typically involves the reaction of 3-chlorophenyl ethylamine with a sulfonyl chloride. The following general reaction scheme outlines the synthetic pathway:
- Starting Materials : 3-Chlorophenyl ethylamine and sulfonyl chloride.
- Reaction Conditions : The reaction is usually carried out in an organic solvent under controlled temperature.
- Purification : The product is purified through recrystallization or chromatography.
This compound can be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antibacterial Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that derivatives of sulfonamides exhibited significant activity against various strains of bacteria, highlighting their potential as therapeutic agents in treating bacterial infections .
Inhibition of Carbonic Anhydrases
Recent research has focused on the role of sulfonamides as inhibitors of carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are implicated in cancer progression. Modifications to the sulfonamide structure have shown promising results in selectively inhibiting these isoforms, thereby reducing tumor acidity and enhancing the efficacy of chemotherapy agents .
Antiviral Properties
Some studies have indicated that sulfonamide compounds may possess antiviral activities. For instance, modifications to the sulfonamide framework have led to compounds that exhibit inhibitory effects against viral replication processes . This suggests potential applications in antiviral drug development.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibitory concentrations against several pathogenic strains, suggesting its potential use in clinical settings .
Case Study 2: Cancer Treatment
In a study focusing on cancer treatment, researchers synthesized novel saccharide-modified sulfonamides that included this compound as a control compound. The findings revealed that these modified compounds effectively inhibited CA IX and CA XII, leading to reduced tumor cell viability under hypoxic conditions . This highlights the compound's significance in cancer therapeutics.
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 12.5 | |
| Antibacterial | S. aureus | 10.0 | |
| Carbonic Anhydrase Inhibition | CA IX | 15.0 | |
| Carbonic Anhydrase Inhibition | CA XII | 18.0 |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Sulfonamide | 3-Chlorophenyl ethylamine + Sulfonyl chloride (Dichloromethane, RT) | 85 |
| Purification | Recrystallization from ethanol | - |
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)ethane-1-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and chlorophenyl groups. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between 1-(3-Chlorophenyl)ethane-1-sulfonamide and its closest structural analogs:
Substituent Effects on Properties
- Chlorine (Cl) vs. Trifluoromethyl (CF3): The CF3 group in 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide increases molecular weight by ~33 g/mol compared to the chlorine analog. However, it may also reduce aqueous solubility. Chlorine’s moderate electronegativity balances lipophilicity and polarity, making it favorable for target binding without excessive hydrophobicity .
- Chlorine (Cl) vs. Methyl (CH3): The dimethyl derivative (1-(3,4-Dimethylphenyl)ethane-1-sulfonamide) has a lower molecular weight (~213.30 g/mol) due to the lighter methyl groups. Methyl substituents are electron-donating, which could weaken interactions with electron-deficient enzyme active sites.
Biological Activity
1-(3-Chlorophenyl)ethane-1-sulfonamide is an organic compound characterized by a sulfonamide functional group attached to a chlorinated phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C_8H_{10}ClN_0_2S, featuring a sulfonamide group (-SO2NH2) linked to an ethane chain with a chlorine atom in the para position of the phenyl ring. The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially increasing its biological activity .
This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria, thereby interfering with bacterial growth . The interactions involve hydrogen bonding and hydrophobic forces that stabilize the compound within the active sites of enzymes .
Antibacterial Properties
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by disrupting folate synthesis pathways. Research indicates that modifications on the phenyl ring can significantly influence efficacy against various bacterial strains .
Table 1: Comparison of Antibacterial Activity
| Compound Name | Structure Features | Antibacterial Activity |
|---|---|---|
| This compound | Chlorine at para position | Moderate activity against Gram-positive bacteria |
| 4-Aminobenzenesulfonamide | Amino group at para position | Strong antibacterial activity |
| 4-Chlorobenzenesulfonamide | Chlorine at para position | Enhanced lipophilicity |
Anticancer Activity
Studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines by modulating specific signaling pathways crucial for cell growth and survival. Its ability to impact cellular metabolism further supports its potential as an anticancer agent .
Case Studies
A recent study explored the efficacy of various sulfonamides against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies highlighted that modifications similar to those in this compound could enhance potency against resistant strains of Mtb, suggesting a novel mode of action distinct from traditional treatments .
Another investigation assessed the compound's cytotoxicity using HepG2 cell lines, revealing non-cytotoxic effects at high concentrations, thus minimizing concerns regarding mitochondrial toxicity . This finding is critical for its development as a potential therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)ethane-1-sulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sulfonylation of 3-chlorophenyl ethylamine derivatives. A two-step approach is common:
Acylation : React 3-chlorophenyl ethylamine with a sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine in dichloromethane .
Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
Optimization strategies:
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts-type reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar alternatives.
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) .
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.4–7.6 (aromatic protons), δ 3.2–3.5 (sulfonamide NH), and δ 1.4–1.6 (ethyl CH₂) .
- Mass spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z corresponding to the molecular formula (C₈H₁₀ClNO₂S, calc. 235.0) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis under varying catalytic conditions?
- Methodological Answer : Systematic parameter variation and statistical analysis are key:
- Design of Experiments (DoE) : Use a factorial design to evaluate interactions between catalysts (e.g., AlCl₃ vs. FeCl₃), solvents, and temperatures .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps.
- Controlled reproducibility : Standardize reagent drying (e.g., molecular sieves for solvents) and moisture-free conditions to reduce variability .
Q. What mechanistic insights explain the regioselectivity observed in sulfonylation reactions involving 3-chlorophenyl derivatives?
- Methodological Answer : The electron-withdrawing chloro group at the meta position directs sulfonylation to the ethylamine side chain via:
- Electronic effects : Chlorine destabilizes intermediate carbocations, favoring nucleophilic attack on the ethyl group .
- Steric hindrance : The meta substitution minimizes steric clashes during transition state formation.
Validation: Isotopic labeling (¹³C-NMR) or computational modeling (DFT) can map electron density distribution .
Q. What strategies mitigate instability of this compound in aqueous solutions during biological assays?
- Methodological Answer :
- pH control : Store solutions at pH 6–7 (buffered with phosphate) to prevent hydrolysis of the sulfonamide group .
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO immediately before use.
- Degradation monitoring : Use LC-MS to track hydrolysis byproducts (e.g., sulfonic acid derivatives) over 24-hour periods .
Safety and Environmental Considerations
Q. Given limited ecotoxicological data, what strategies ensure safe handling and disposal of this compound?
- Methodological Answer :
- Containment : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ inhalation exposure .
- Waste management : Segregate aqueous and organic waste; neutralize acidic byproducts before disposal via certified hazardous waste contractors .
- Preliminary toxicity screening : Conduct in vitro assays (e.g., Microtox®) to estimate EC₅₀ values for aquatic organisms .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility profiling : Use a standardized shake-flask method with HPLC quantification across solvents (e.g., water, ethanol, DCM) .
- Crystal structure analysis : X-ray diffraction can reveal polymorphic forms affecting solubility .
- Literature reconciliation : Compare experimental conditions (e.g., temperature, purity) to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
